molecular formula C17H15NO B10838246 (3-(2-Methylquinolin-7-yl)phenyl)methanol

(3-(2-Methylquinolin-7-yl)phenyl)methanol

Cat. No. B10838246
M. Wt: 249.31 g/mol
InChI Key: IPRCARTWCVTTOP-UHFFFAOYSA-N
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Description

(3-(2-methylquinolin-7-yl)phenyl)methanol is a compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3-(2-methylquinolin-7-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

(3-(2-methylquinolin-7-yl)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(2-methylquinolin-7-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and anticancer effects. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoline ring with a phenylmethanol group makes it a versatile compound for various applications .

properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

[3-(2-methylquinolin-7-yl)phenyl]methanol

InChI

InChI=1S/C17H15NO/c1-12-5-6-14-7-8-16(10-17(14)18-12)15-4-2-3-13(9-15)11-19/h2-10,19H,11H2,1H3

InChI Key

IPRCARTWCVTTOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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